An In-Depth Technical Guide to Sodium (4-methyl-1,3-thiazol-2-yl)acetate: Molecular Weight, Formula, and Scientific Context
An In-Depth Technical Guide to Sodium (4-methyl-1,3-thiazol-2-yl)acetate: Molecular Weight, Formula, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Sodium (4-methyl-1,3-thiazol-2-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document elucidates the compound's molecular formula, precise molecular weight, and key physicochemical properties. Furthermore, it delves into the established synthetic methodologies for its parent acid, outlines its potential applications, and provides detailed experimental protocols. The guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents incorporating the thiazole scaffold.
Core Molecular Attributes
Sodium (4-methyl-1,3-thiazol-2-yl)acetate is the sodium salt of the carboxylic acid 2-(4-methyl-1,3-thiazol-2-yl)acetic acid. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2][3] The presence of the methyl and acetate functionalities on this core structure imparts specific physicochemical characteristics that influence its biological activity and pharmacokinetic profile.
Molecular Formula and Structure
The molecular formula of Sodium (4-methyl-1,3-thiazol-2-yl)acetate is C_6H_6NNaO_2S . This is derived from its parent carboxylic acid, 2-(4-methyl-1,3-thiazol-2-yl)acetic acid, which has the molecular formula C_6H_7NO_2S. The replacement of the acidic proton with a sodium ion results in the final formula of the salt.
The structural formula of the anion is characterized by an acetate group attached to the second position of a 4-methyl-substituted thiazole ring.
Caption: Chemical structure of Sodium (4-methyl-1,3-thiazol-2-yl)acetate.
Molecular Weight
The molecular weight of a compound is a critical parameter for a wide range of experimental procedures, including solution preparation, stoichiometric calculations, and analytical characterization. The molecular weight of Sodium (4-methyl-1,3-thiazol-2-yl)acetate is calculated based on the atomic weights of its constituent elements.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 6 | 12.011 | 72.066 |
| Hydrogen | H | 6 | 1.008 | 6.048 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Sodium | Na | 1 | 22.990 | 22.990 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Sulfur | S | 1 | 32.06 | 32.06 |
| Total | 179.17 |
The precise molecular weight of Sodium (4-methyl-1,3-thiazol-2-yl)acetate is 179.17 g/mol .[4] This value is consistent with the molecular weight of its isomer, Sodium (5-methyl-1,3-thiazol-2-yl)acetate, which is commercially available.[4]
Synthesis and Chemical Reactivity
The synthesis of Sodium (4-methyl-1,3-thiazol-2-yl)acetate is typically achieved through the synthesis of its parent carboxylic acid followed by a neutralization reaction. The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring.[5][6]
Hantzsch Thiazole Synthesis of the Core Structure
The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. For the synthesis of the 4-methylthiazole core, a suitable α-haloketone and thioacetamide would be the key starting materials.
Caption: Generalized workflow for the Hantzsch thiazole synthesis.
A plausible experimental protocol for the synthesis of the parent acid, 2-(4-methyl-1,3-thiazol-2-yl)acetic acid, would involve the following steps:
Protocol: Synthesis of 2-(4-methyl-1,3-thiazol-2-yl)acetic acid
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Thiazole Ring Formation: React an appropriate α-halo-γ-ketoester with thioacetamide in a suitable solvent such as ethanol. The reaction is typically heated to reflux to drive the condensation and cyclization, forming the ethyl ester of 2-(4-methyl-1,3-thiazol-2-yl)acetic acid.
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Ester Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. This is commonly achieved by heating the ester in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution.
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Acidification and Isolation: After the hydrolysis is complete, the reaction mixture is cooled and acidified with a mineral acid, such as hydrochloric acid, to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried.
Formation of the Sodium Salt
The conversion of the carboxylic acid to its sodium salt is a straightforward acid-base reaction.
Protocol: Synthesis of Sodium (4-methyl-1,3-thiazol-2-yl)acetate
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Dissolution: Dissolve 2-(4-methyl-1,3-thiazol-2-yl)acetic acid in a suitable solvent, such as ethanol or methanol.
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Neutralization: Add one molar equivalent of a sodium base, such as sodium hydroxide or sodium ethoxide, to the solution. The reaction is typically carried out at room temperature with stirring.
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Isolation: The sodium salt can be isolated by evaporation of the solvent under reduced pressure. The resulting solid can be further purified by recrystallization if necessary.
Physicochemical Properties
The physicochemical properties of Sodium (4-methyl-1,3-thiazol-2-yl)acetate are important for its handling, formulation, and biological activity.
| Property | Value | Source |
| Molecular Formula | C_6H_6NNaO_2S | - |
| Molecular Weight | 179.17 g/mol | [4] |
| Physical State | Likely a solid at room temperature | [4] |
| Solubility | Expected to be soluble in water and polar organic solvents | - |
Applications in Research and Drug Development
Thiazole-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][7] The structural motif of (4-methyl-1,3-thiazol-2-yl)acetate can serve as a key building block or pharmacophore in the design of novel therapeutic agents.
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Enzyme Inhibition: The carboxylate group can act as a key binding motif for the active sites of various enzymes.
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Scaffold for Library Synthesis: This compound can be used as a starting material for the synthesis of a library of derivatives for high-throughput screening.
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Metabolic Stability: The thiazole ring is often introduced into drug candidates to improve their metabolic stability.
The development of novel thiazole derivatives continues to be an active area of research in the pursuit of more effective and selective drugs.[2][8]
Conclusion
Sodium (4-methyl-1,3-thiazol-2-yl)acetate, with a molecular formula of C_6H_6NNaO_2S and a molecular weight of 179.17 g/mol , is a heterocyclic compound with significant potential in the field of drug discovery. Its synthesis, based on the well-established Hantzsch thiazole reaction, is accessible, and its structure provides a versatile platform for the development of new bioactive molecules. This technical guide provides the foundational chemical information necessary for researchers to effectively utilize this compound in their scientific endeavors.
References
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